molecular formula C15H20BrNO2 B1441601 tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate CAS No. 943750-38-7

tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate

Cat. No. B1441601
Key on ui cas rn: 943750-38-7
M. Wt: 326.23 g/mol
InChI Key: PZDPUQUIZKCNOF-UHFFFAOYSA-N
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Patent
US08889730B2

Procedure details

The suspension of tert-butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate (1.2 g, 3.7 mmol) in anhydrous methanol (10 mL) was added hydrogen chloride in methanol (20 mL, 4.0M in MeOH) under nitrogen. The reaction was stirred at room temperature for 1.5 hours. The mixture was concentrated to afford the title compound (0.99 g, quantitative yield) which was used without purification in the next step.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[CH2:12][CH2:11][CH2:10][N:9]2C(OC(C)(C)C)=O)=[CH:4][CH:3]=1.[ClH:20]>CO>[ClH:20].[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]2[CH2:12][CH2:11][CH2:10][NH:9]2)=[CH:6][CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1N(CCC1)C(=O)OC(C)(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
Cl.BrC1=CC=C(C=C1)C1NCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.99 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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